![molecular formula C18H22N2O3S B4187241 N-{4-[(ethylamino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B4187241.png)
N-{4-[(ethylamino)sulfonyl]phenyl}-3-phenylbutanamide
Vue d'ensemble
Description
N-{4-[(ethylamino)sulfonyl]phenyl}-3-phenylbutanamide, commonly known as Etoricoxib, is a non-steroidal anti-inflammatory drug (NSAID) used for pain relief and inflammation. Etoricoxib inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation.
Mécanisme D'action
Etoricoxib selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting the COX-2 enzyme, Etoricoxib reduces the production of prostaglandins, resulting in pain relief and reduced inflammation.
Biochemical and Physiological Effects:
Etoricoxib has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Etoricoxib has also been found to inhibit the expression of adhesion molecules, which play a role in the recruitment of immune cells to sites of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Etoricoxib has several advantages for lab experiments. It is a highly selective COX-2 inhibitor, which makes it useful for studying the role of COX-2 in inflammation and pain. However, Etoricoxib has some limitations, such as its low solubility in water, which can make it difficult to administer in some experiments.
Orientations Futures
There are several future directions for research on Etoricoxib. One area of research is the potential use of Etoricoxib in the treatment of cancer. Studies have shown that Etoricoxib can inhibit the growth of cancer cells and may have a role in the prevention and treatment of cancer.
Another area of research is the potential use of Etoricoxib in the treatment of Alzheimer's disease. Studies have shown that Etoricoxib can reduce the production of amyloid-beta, which is a key component of the plaques that form in the brains of Alzheimer's patients.
Finally, there is ongoing research on the cardiovascular effects of Etoricoxib. While Etoricoxib has been shown to have fewer cardiovascular side effects than other N-{4-[(ethylamino)sulfonyl]phenyl}-3-phenylbutanamides, further research is needed to fully understand its effects on the cardiovascular system.
Applications De Recherche Scientifique
Etoricoxib has been extensively studied for its analgesic and anti-inflammatory effects. It has been found to be effective in the treatment of osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. Etoricoxib is also being investigated for its potential use in the treatment of cancer, Alzheimer's disease, and cardiovascular diseases.
Propriétés
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]-3-phenylbutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-3-19-24(22,23)17-11-9-16(10-12-17)20-18(21)13-14(2)15-7-5-4-6-8-15/h4-12,14,19H,3,13H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQXFLWUFDYSMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(ethylsulfamoyl)phenyl]-3-phenylbutanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.